Cas no 6315-44-2 (N,N'-bis(3,4-dimethylphenyl)propanediamide)
6315-44-2 structure
Product Name:N,N'-bis(3,4-dimethylphenyl)propanediamide
Numéro CAS:6315-44-2
Le MF:C19H22N2O2
Mégawatts:310.390184879303
CID:958913
PubChem ID:228389
Update Time:2025-05-26
N,N'-bis(3,4-dimethylphenyl)propanediamide Propriétés chimiques et physiques
Nom et identifiant
-
- N,N''-bis(3,4-dimethylphenyl)propanediamide
- N,N'-Bis-(3,4-dimethyl-phenyl)-malonamide
- 3',4'-Malonoxylidide
- N,N'-bis(3,4-dimethylphenyl)propanediamide
- DTXSID10979132
- G35583
- CS-0218591
- NSC21279
- SMR000595786
- CHEMBL1464592
- N1,N3-di(3,4-dimethylphenyl)malonamide
- EN300-01443
- Z56889091
- AKOS000115194
- 6315-44-2
- NSC-21279
- N~1~,N~3~-Bis(3,4-dimethylphenyl)propanediamide
- FPKMDVFAXRQSIY-UHFFFAOYSA-N
- MLS001177944
- SCHEMBL2010056
-
- Piscine à noyau: 1S/C19H22N2O2/c1-12-5-7-16(9-14(12)3)20-18(22)11-19(23)21-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
- La clé Inchi: FPKMDVFAXRQSIY-UHFFFAOYSA-N
- Sourire: O=C(CC(NC1C=CC(C)=C(C)C=1)=O)NC1C=CC(C)=C(C)C=1
Propriétés calculées
- Qualité précise: 310.16826
- Masse isotopique unique: 310.168127949g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 386
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.7
- Surface topologique des pôles: 58.2Ų
Propriétés expérimentales
- Le PSA: 58.2
N,N'-bis(3,4-dimethylphenyl)propanediamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-355854-1 g |
N,N'-Bis-(3,4-dimethyl-phenyl)-malonamide, |
6315-44-2 | 1g |
¥1,564.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-355854A-5 g |
N,N'-Bis-(3,4-dimethyl-phenyl)-malonamide, |
6315-44-2 | 5g |
¥4,701.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-355854-1g |
N,N'-Bis-(3,4-dimethyl-phenyl)-malonamide, |
6315-44-2 | 1g |
¥1564.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-355854A-5g |
N,N'-Bis-(3,4-dimethyl-phenyl)-malonamide, |
6315-44-2 | 5g |
¥4701.00 | 2023-09-05 | ||
| Enamine | EN300-01443-0.05g |
N,N'-bis(3,4-dimethylphenyl)propanediamide |
6315-44-2 | 95% | 0.05g |
$64.0 | 2023-06-10 | |
| Enamine | EN300-01443-0.1g |
N,N'-bis(3,4-dimethylphenyl)propanediamide |
6315-44-2 | 95% | 0.1g |
$66.0 | 2023-06-10 | |
| Enamine | EN300-01443-0.25g |
N,N'-bis(3,4-dimethylphenyl)propanediamide |
6315-44-2 | 95% | 0.25g |
$92.0 | 2023-06-10 | |
| Enamine | EN300-01443-0.5g |
N,N'-bis(3,4-dimethylphenyl)propanediamide |
6315-44-2 | 95% | 0.5g |
$175.0 | 2023-06-10 | |
| Enamine | EN300-01443-1.0g |
N,N'-bis(3,4-dimethylphenyl)propanediamide |
6315-44-2 | 95% | 1g |
$256.0 | 2023-06-10 | |
| Enamine | EN300-01443-2.5g |
N,N'-bis(3,4-dimethylphenyl)propanediamide |
6315-44-2 | 95% | 2.5g |
$503.0 | 2023-06-10 |
N,N'-bis(3,4-dimethylphenyl)propanediamide Littérature connexe
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
6315-44-2 (N,N'-bis(3,4-dimethylphenyl)propanediamide) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot